
2-Benzotellurophene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzotellurophene-1,3-dione is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a benzene ring structure, making it a unique and interesting compound for various scientific studies
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotellurophene-1,3-dione typically involves the cyclization of tellurium-containing precursors. One common method includes the reaction of tellurium tetrachloride with diphenylacetylene, followed by cyclization to form the benzotellurophene ring . The reaction conditions often require refluxing in solvents like trichlorobenzene and the use of sodium sulfide for further conversion steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
化学反応の分析
Types of Reactions: 2-Benzotellurophene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it to tellurides.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the tellurium atom plays a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted benzotellurophenes.
科学的研究の応用
2-Benzotellurophene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds and studying their reactivity.
Biology: The compound’s unique properties make it a candidate for exploring biological interactions, particularly in the study of enzyme inhibition and redox biology.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of materials with specific electronic properties, such as semiconductors and photovoltaic cells
作用機序
The mechanism by which 2-Benzotellurophene-1,3-dione exerts its effects involves its interaction with molecular targets through the tellurium atom. The compound can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. Additionally, its redox properties allow it to participate in electron transfer reactions, affecting cellular redox balance .
類似化合物との比較
Benzothiophene: Contains sulfur instead of tellurium.
Benzoselenophene: Contains selenium instead of tellurium.
Benzofuran: Contains oxygen instead of tellurium.
Uniqueness: 2-Benzotellurophene-1,3-dione is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. The tellurium atom provides unique redox characteristics and the ability to form strong bonds with biological molecules, making it a valuable compound for various applications .
特性
CAS番号 |
69246-89-5 |
|---|---|
分子式 |
C8H4O2Te |
分子量 |
259.7 g/mol |
IUPAC名 |
2-benzotellurophene-1,3-dione |
InChI |
InChI=1S/C8H4O2Te/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
InChIキー |
AASKHPLUSUPNPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)[Te]C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


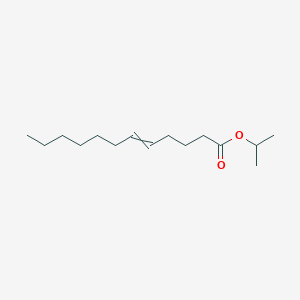
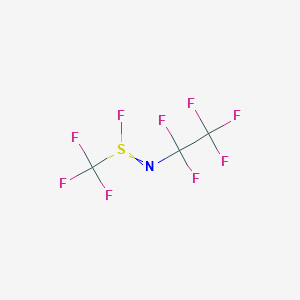
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
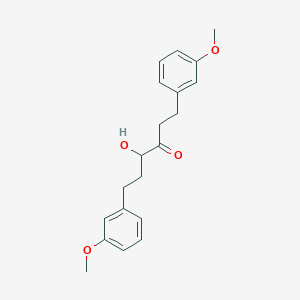
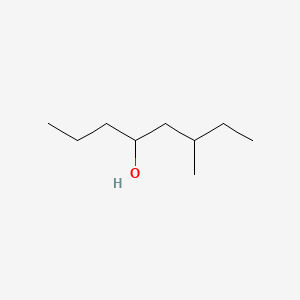
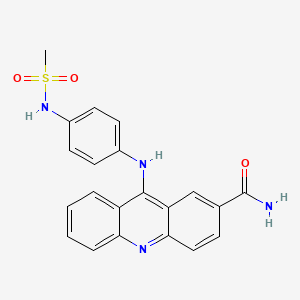
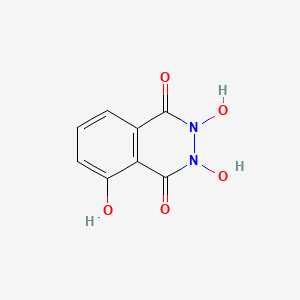
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
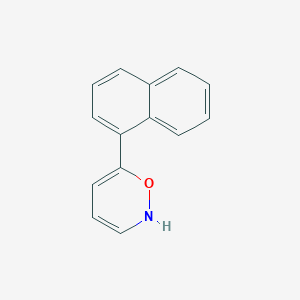
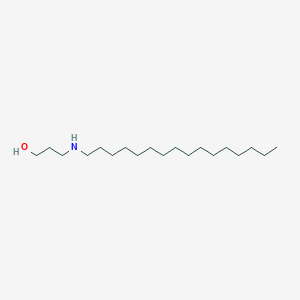
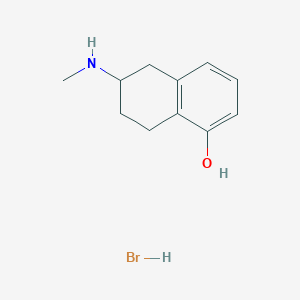
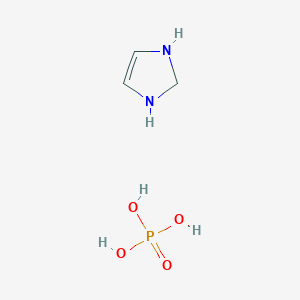
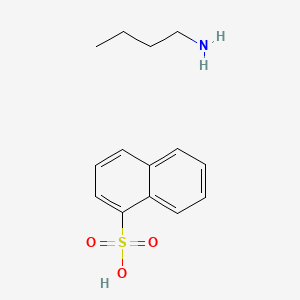
![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)
